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Compound of Interest

Compound Name: 2,4-Dinitrophenyl acetate

Cat. No.: B1203105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-
Dinitrophenyl acetate, a molecule of interest in various chemical and biological research

domains. The following sections detail its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic

Resonance (NMR) characteristics, offering a foundational dataset for its identification,

quantification, and study of its chemical behavior.

UV-Visible Spectroscopic Properties
2,4-Dinitrophenyl acetate (DNPA) exhibits characteristic absorption in the ultraviolet region of

the electromagnetic spectrum. The position of the maximum absorption (λmax) is influenced by

the solvent environment. While specific experimental data for the λmax of DNPA can vary

slightly between sources and experimental conditions, it is generally observed to be below 400

nm. For instance, in methanol, the UV spectrum of a related compound, 2,4-dinitrophenol,

shows an absorption maximum at 316 nm.[1] It is important to note that DNPA itself does not

exhibit absorbance at 400 nm, a wavelength where its hydrolysis product, 2,4-dinitrophenol

(DNP), strongly absorbs. This distinction is often utilized in kinetic studies of ester hydrolysis.

Table 1: UV-Vis Absorption Data
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Compound Solvent λmax (nm)
Molar Absorptivity
(ε) (M⁻¹cm⁻¹)

2,4-Dinitrophenyl

acetate
Methanol ~280-300 (estimated) Data not available

2,4-Dinitrophenol

(hydrolysis product)
Methanol 316 Data not available

2,4-Dinitrophenol

(hydrolysis product)
Alkaline solution 400 Data not available

Note: The λmax for 2,4-Dinitrophenyl acetate is an estimation based on the typical absorption

of nitrophenyl esters and the lack of absorbance at 400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Properties
NMR spectroscopy provides detailed information about the molecular structure of 2,4-
Dinitrophenyl acetate. The chemical shifts (δ) in both ¹H and ¹³C NMR are influenced by the

electron-withdrawing nature of the two nitro groups and the acetate moiety.

¹H NMR Spectroscopy
The proton NMR spectrum of 2,4-Dinitrophenyl acetate is characterized by distinct signals for

the aromatic protons and the methyl protons of the acetate group. The aromatic region typically

displays a complex splitting pattern due to the coupling between the non-equivalent protons on

the dinitrophenyl ring.

Table 2: ¹H NMR Chemical Shift Data
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Proton Assignment
Chemical Shift (δ,
ppm) (Estimated)

Multiplicity
Coupling Constant
(J, Hz) (Estimated)

H-3 ~8.9 d ~2.5

H-5 ~8.5 dd ~9.0, 2.5

H-6 ~7.6 d ~9.0

-CH₃ (acetate) ~2.4 s -

Note: The chemical shifts and coupling constants are estimations based on typical values for

substituted dinitrophenyl compounds in a standard deuterated solvent like CDCl₃. Actual values

may vary.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2,4-Dinitrophenyl acetate provides information on the carbon

framework of the molecule. The chemical shifts are significantly influenced by the attached

functional groups.

Table 3: ¹³C NMR Chemical Shift Data

Carbon Assignment Chemical Shift (δ, ppm) (Estimated)

C=O (acetate) ~168

C-1 ~148

C-2 ~142

C-3 ~122

C-4 ~150

C-5 ~130

C-6 ~128

-CH₃ (acetate) ~21
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Note: The chemical shifts are estimations based on typical values for substituted dinitrophenyl

compounds and phenyl acetates in a standard deuterated solvent like CDCl₃. Actual values

may vary.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy
Objective: To determine the ultraviolet-visible absorption spectrum of 2,4-Dinitrophenyl
acetate.

Materials:

2,4-Dinitrophenyl acetate

Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Procedure:

Sample Preparation: Prepare a stock solution of 2,4-Dinitrophenyl acetate of a known

concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a

series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the

micromolar range).

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the

manufacturer's instructions.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the cuvette in the spectrophotometer and record a baseline spectrum over the desired

wavelength range (e.g., 200-500 nm).
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Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the

sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded

spectrum. If performing quantitative analysis, use the absorbance at λmax and the Beer-

Lambert law (A = εcl) to determine the concentration, provided the molar absorptivity (ε) is

known.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2,4-Dinitrophenyl acetate for structural

elucidation.

Materials:

2,4-Dinitrophenyl acetate

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

NMR spectrometer

5 mm NMR tubes

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 5-20 mg of 2,4-Dinitrophenyl acetate in about

0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed by a

trained operator to ensure optimal resolution and sensitivity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition

parameters. A sufficient number of scans should be averaged to obtain a good signal-to-

noise ratio.
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As the natural abundance of ¹³C is

low, a larger number of scans will be required compared to ¹H NMR. Proton decoupling is

typically used to simplify the spectrum to single lines for each unique carbon atom.

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by

applying a Fourier transform. The resulting spectra should be phased and baseline

corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., Tetramethylsilane - TMS). Integrate the signals in the ¹H NMR spectrum to determine

the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling

constants to assign the signals to the respective nuclei in the molecule.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of 2,4-
Dinitrophenyl acetate.
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Click to download full resolution via product page

Caption: A generalized workflow for the UV-Vis and NMR analysis of 2,4-Dinitrophenyl
acetate.

Structure-Spectra Relationship
The following diagram illustrates the logical relationship between the molecular structure of 2,4-
Dinitrophenyl acetate and its key spectroscopic features.
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Caption: Relationship between the structure of 2,4-Dinitrophenyl acetate and its spectral

features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dinitrophenyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203105#spectroscopic-properties-of-2-4-
dinitrophenyl-acetate-uv-vis-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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